molecular formula C14H18N2O2S B4416845 N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4416845
M. Wt: 278.37 g/mol
InChI Key: QQMUQIKTFUGQBL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 2,5-dimethylaniline with 2-(3-oxo-2-thiomorpholinyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Lacks the thiomorpholine ring, making it less complex.

    2-(3-oxo-2-thiomorpholinyl)acetamide: Lacks the 2,5-dimethylphenyl group, altering its chemical properties.

Uniqueness

N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the presence of both the 2,5-dimethylphenyl group and the thiomorpholine ring, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-3-4-10(2)11(7-9)16-13(17)8-12-14(18)15-5-6-19-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMUQIKTFUGQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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